molecular formula C16H23N3O2 B2823790 1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 902349-32-0

1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2823790
CAS No.: 902349-32-0
M. Wt: 289.379
InChI Key: DUMGCZGGAKDLBS-UHFFFAOYSA-N
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Description

1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Scientific Research Applications

1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of piperidine derivatives in biological systems is complex and depends on the specific derivative. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .

Future Directions

The future directions in the research of piperidine derivatives include the development of fast and cost-effective methods for the synthesis of substituted piperidines . There is also interest in discovering and biologically evaluating potential drugs containing the piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-dimethylaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then reacted with a piperidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and pH conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide include other piperidine derivatives and anilino-substituted compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(2,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-3-4-12(2)14(9-11)18-15(20)10-19-7-5-13(6-8-19)16(17)21/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMGCZGGAKDLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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